

"odor threshold of methyl furfuryl disulfide in water"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl furfuryl disulfide*

Cat. No.: *B1329271*

[Get Quote](#)

An In-depth Technical Guide to the Odor Threshold of **Methyl Furfuryl Disulfide** in Water

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl furfuryl disulfide (CAS 57500-00-2) is a sulfur-containing organic compound recognized for its potent and complex aroma profile, often described as sulfury, roasted coffee, and meaty. It is a significant contributor to the aroma of various food products, including coffee, bread, and meat. For researchers, scientists, and professionals in drug development, understanding the odor threshold of this compound in water is crucial for applications ranging from flavor chemistry and off-flavor analysis to the formulation of palatable oral medications where even trace amounts of odorous substances can impact patient compliance. This technical guide provides a comprehensive overview of the current knowledge regarding the odor threshold of **methyl furfuryl disulfide** in water, details the rigorous experimental protocols for its determination, and visualizes the associated scientific workflows and pathways. While a definitive, publicly available quantitative odor threshold value for **methyl furfuryl disulfide** in water is not readily found in scientific literature, this guide furnishes the necessary framework for its determination and contextualizes its sensory properties.

Quantitative Sensory Data

A precise, universally agreed-upon odor threshold for **methyl furfuryl disulfide** in water is not well-documented in publicly accessible scientific literature. However, its organoleptic properties

have been characterized in various media. For context, a taste threshold has been described, and odor thresholds for structurally related compounds in water are available.

Table 1: Organoleptic and Sensory Threshold Data for **Methyl Furfuryl Disulfide**

Property	Medium	Concentration	Description
Odor	Dipropylene Glycol	0.10%	Sulfury, coffee, roasted, alliaceous, meaty
Odor	Propylene Glycol	0.10%	Roasted coffee, sulfurous cooked meat and liver, onion and garlic nuances, slight eggy undertones
Taste	Not specified	0.05 - 0.20 ppm	Roasted coffee, toasted onion and garlic, with roasted beef and fried pork nuances
Odor Threshold	Air	0.00004 - 0.00017 mg/m ³	Not specified

Data compiled from various sources.

To provide a frame of reference for the potency of similar sulfur-containing and furan compounds, the following table presents their known odor thresholds in water.

Table 2: Odor Thresholds of Structurally Related Compounds in Water

Compound	CAS Number	Odor Threshold in Water (ppb)	Odor Description
Furfuryl Mercaptan	98-02-2	0.005	Coffee-like at low concentrations, sulfury at higher concentrations[1]
2-Methyl-3-furanthiol	28588-74-1	0.00003 µg/kg	Meaty[2]
Dimethyl Sulfide	75-18-3	~1-10	Cabbage-like
Dimethyl Disulfide	624-92-0	~1-10	Cabbage, sulfury
Hydrogen Sulfide	7783-06-4	~0.05-1.0	Rotten eggs[3]

Experimental Protocols for Odor Threshold Determination in Water

The determination of an odor threshold is a complex sensory analysis that requires standardized procedures to ensure accuracy and reproducibility. The European Standard EN 13725:2022, "Stationary source emissions - Determination of odour concentration by dynamic olfactometry and odour emission rate," provides a rigorous framework that can be adapted for determining the odor threshold of a pure substance in water.

Principle of Dynamic Olfactometry (EN 13725)

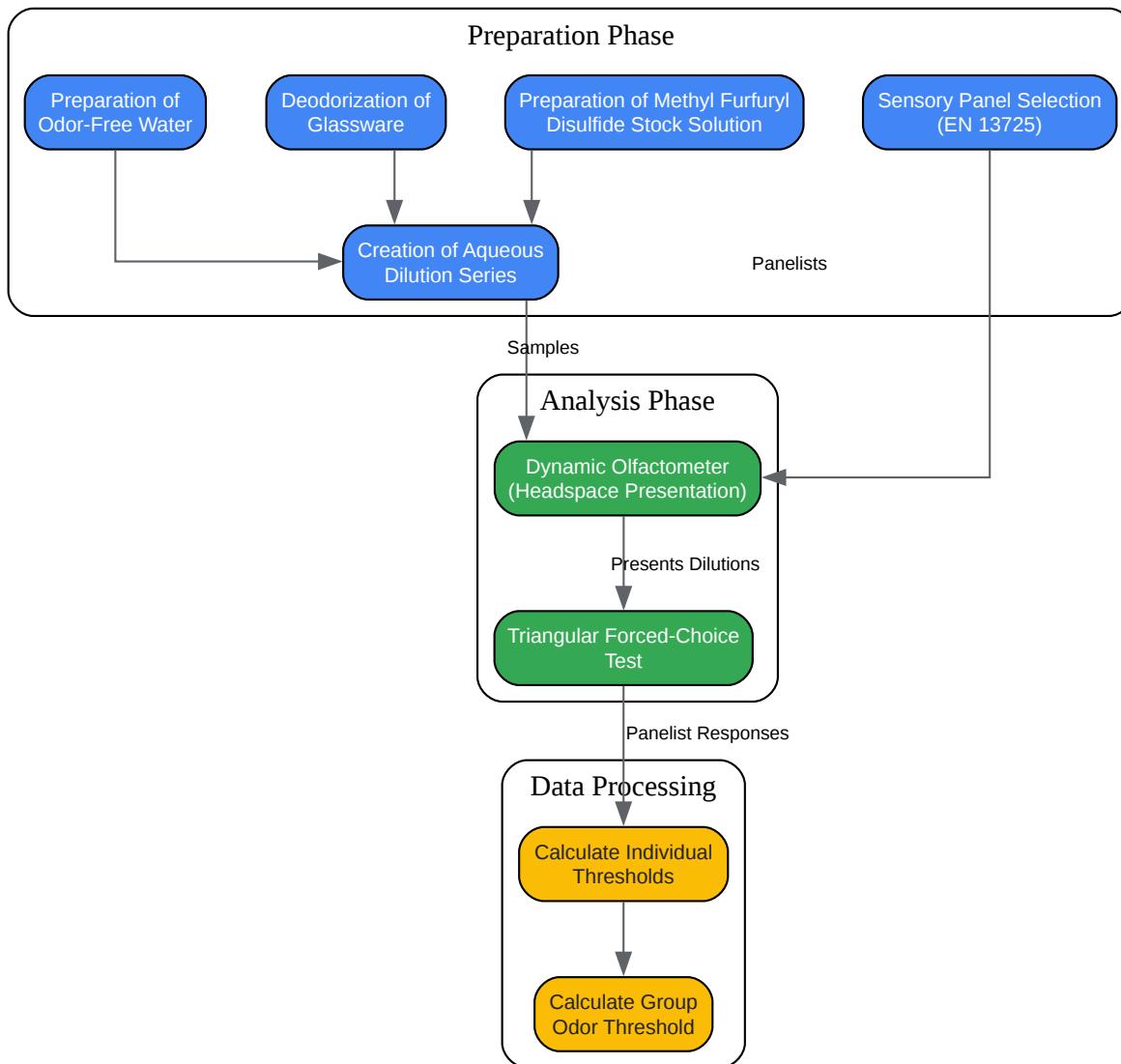
The fundamental principle is to dilute a sample with odor-free air to a concentration where the odor is just detectable by a panel of qualified human assessors. The dilution factor required to reach this detection threshold is defined as the odor concentration. For a pure substance in water, a known concentration of the substance is prepared in odor-free water, and the headspace air above this solution is then presented to the panel at various dilutions.

Key Methodological Steps

- Sensory Panel Selection and Training:
 - A panel of at least four, but preferably more, screened and trained assessors is required.

- Assessors are selected based on their individual sensitivity to a reference odorant (n-butanol) and must meet specific performance criteria for repeatability and accuracy as defined in EN 13725.
- Preparation of Odor-Free Water and Glassware:
 - All water used for dilutions must be rendered odor-free, typically by treatment with activated carbon and/or boiling.
 - All glassware must be made of borosilicate glass and be thoroughly cleaned and deodorized, for example, by heating in an oven at a high temperature.
- Preparation of **Methyl Furfuryl Disulfide** Stock and Dilution Series:
 - A primary stock solution of **methyl furfuryl disulfide** is prepared by dissolving a precise amount in a suitable, water-miscible, and low-odor solvent (e.g., ethanol) if necessary, before preparing an aqueous stock solution.
 - A series of dilutions are prepared in odor-free water in gas-tight flasks, covering a wide range of concentrations expected to span the odor threshold.
- Sample Presentation and Sensory Analysis:
 - The headspace gas from the dilution flasks is presented to the panelists using a dynamic olfactometer. This instrument precisely mixes the odorous headspace air with a stream of odor-free air at various ratios.
 - A forced-choice method, typically a triangular forced-choice test, is employed. In this setup, panelists are presented with three sniffing ports, one containing the diluted odorant and two containing odor-free air (blanks). They are required to identify the port with the odor.
 - The presentation of dilutions proceeds from high dilution (low concentration) to low dilution (high concentration) to prevent olfactory fatigue.
- Data Analysis and Threshold Calculation:

- The individual threshold for each panelist is calculated as the geometric mean of the concentration at which they last failed to detect the odor and the concentration at which they first correctly detected it.
- The group odor threshold is then calculated as the geometric mean of the individual thresholds. The result is typically expressed in mass concentration (e.g., $\mu\text{g/L}$ or ppb).


Advanced Analytical Techniques for Odorant Identification

In complex matrices, identifying the key compounds responsible for a particular aroma is crucial. Techniques like Gas Chromatography-Olfactometry (GC-O) and Aroma Extract Dilution Analysis (AEDA) are powerful tools for this purpose.

- Gas Chromatography-Olfactometry (GC-O): This technique combines the separation power of gas chromatography with the human nose as a detector. As volatile compounds elute from the GC column, the effluent is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained assessor can describe the odor and its intensity.
- Aroma Extract Dilution Analysis (AEDA): In AEDA, an aroma extract is serially diluted and each dilution is analyzed by GC-O. The most potent odorants are those that can still be detected at the highest dilution factor (FD factor).

Visualizations

Experimental Workflow for Odor Threshold Determination

[Click to download full resolution via product page](#)

Workflow for Odor Threshold Determination using Dynamic Olfactometry.

Simplified Olfactory Signaling Pathway

[Click to download full resolution via product page](#)

Simplified G-protein coupled olfactory signaling cascade.

Conclusion

While the precise odor threshold of **methyl furfuryl disulfide** in water remains an area for further public domain research, the methodologies for its determination are well-established. For professionals in research and drug development, understanding these protocols is paramount for assessing the sensory impact of this potent aroma compound. The application of standardized sensory analysis techniques, such as those outlined in EN 13725, will be critical in establishing a definitive and reproducible odor threshold value. This will, in turn, aid in the development of products with optimized sensory characteristics and ensure patient acceptability in pharmaceutical formulations. The data and protocols presented in this guide provide a foundational resource for scientists and researchers working with this and other impactful sulfur compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BS EN 13725:2022 | 31 May 2025 | BSI Knowledge [knowledge.bsigroup.com]
- 2. Olfactometric sampling of odorous emissions: instruments and methods | LOD [lodsrl.it]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["odor threshold of methyl furfuryl disulfide in water"]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1329271#odor-threshold-of-methyl-furfuryl-disulfide-in-water\]](https://www.benchchem.com/product/b1329271#odor-threshold-of-methyl-furfuryl-disulfide-in-water)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com